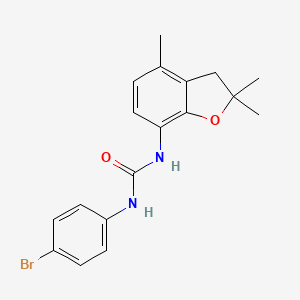
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a urea-based compound that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been extensively studied, and it has been reported to inhibit the activity of various enzymes, including tyrosine kinases and serine/threonine kinases. N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has also been reported to inhibit the activity of various transcription factors, including NF-κB and STAT3. The inhibition of these enzymes and transcription factors has been linked to the anticancer and herbicidal properties of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has several advantages for lab experiments, including its stability and solubility in various solvents. However, N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has some limitations, including its low yield during synthesis and its potential toxicity.
Zukünftige Richtungen
There are several future directions for N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea research, including the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea could also be studied for its potential as a herbicide and as a polymer additive. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea.
Conclusion
In conclusion, N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea is a urea-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea in various fields.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been reported through various methods, including the reaction of 4-bromophenyl isocyanate with 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine, and the reaction of 4-bromophenyl isocyanate with 2,2,4-trimethyl-1,2-dihydroquinoline-3-carboxamide. The yield of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea through these methods has been reported to be between 50-70%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been investigated for its potential as an anticancer agent, as it has been reported to inhibit the growth of cancer cells. In agriculture, N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been studied for its potential as a herbicide, as it has been reported to inhibit the growth of weeds. In materials science, N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been investigated for its potential as a polymer additive, as it has been reported to improve the mechanical properties of polymers.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-11-4-9-15(16-14(11)10-18(2,3)23-16)21-17(22)20-13-7-5-12(19)6-8-13/h4-9H,10H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDJAIPVNMTOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)NC3=CC=C(C=C3)Br)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2472598.png)
![2-[(2-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2472599.png)
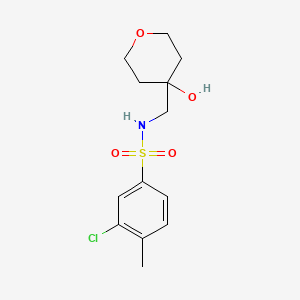


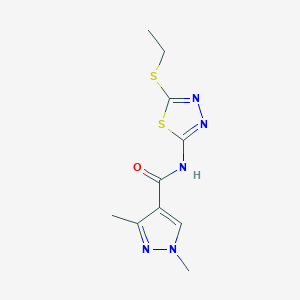
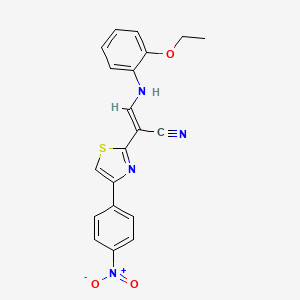

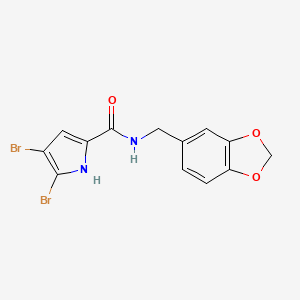
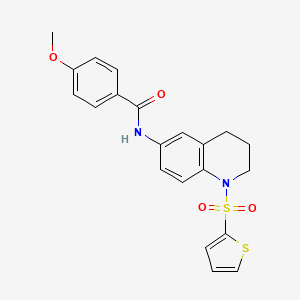
![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2472618.png)
![benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2472619.png)
![N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2472620.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2472621.png)